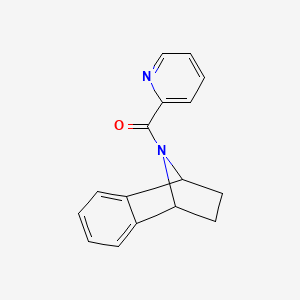

![molecular formula C9H14ClF3N2O2 B2693836 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride CAS No. 2287259-70-3](/img/structure/B2693836.png)

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C9H14ClF3N2O2 and its molecular weight is 274.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hydrolysis and Acylation in Organic Synthesis

Research demonstrates the utility of spirocyclic compounds in organic synthesis, highlighting their behavior under conditions of hydrolysis and acylation. For instance, acid-catalyzed hydrolysis of dialkyl-substituted amino-imino morpholinyl oxaspiro compounds under mild conditions can lead to the formation of oxo-oxa-azaspiro nonatrienes, which upon acylation afford N-acetamides. This illustrates the compound's utility in synthesizing complex organic molecules with potential applications in drug development and materials science (Belikov et al., 2013).

Synthesis of Spirocyclic Oxetane-Fused Compounds

The synthesis of spirocyclic oxetane-fused compounds, such as 2-oxa-7-azaspiro[3.5]nonane, has been explored for their potential applications in medicinal chemistry. These compounds can serve as intermediates for the development of drugs and biologically active molecules, indicating the relevance of the structural framework of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in drug discovery processes (Gurry et al., 2015).

Intramolecular Oxidative Cyclization

The compound's structural framework suggests its potential utility in intramolecular oxidative cyclization reactions. For instance, reactions involving ketoximes with phenyliodine(III) bis(trifluoroacetate) result in the formation of 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, illustrating the compound's relevance in synthesizing cyclic structures with potential applications in pharmaceuticals and organic materials (Kaçan et al., 1993).

Antiplasmodial Properties

The trifluoroacetamide group in compounds has been associated with antiplasmodial properties, suggesting that 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride may have potential applications in developing treatments for malaria. Research on N-trifluoroacetyl-indolyl acetamides highlights the exploration of such compounds for their in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele et al., 2017).

Electrophilic Fluorination

Compounds with trifluoroacetamide groups have been utilized as electrophilic fluorinating agents, indicating the potential use of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in introducing fluorine atoms into organic molecules. This is crucial for the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and physical properties of compounds (Banks et al., 1996).

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O2.ClH/c10-9(11,12)7(15)14-6-2-1-3-16-8(6)4-13-5-8;/h6,13H,1-5H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIZTGIGKMAEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(CNC2)OC1)NC(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![Tert-butyl 3-[4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2693758.png)

![N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2693759.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)